1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride CAS number
1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride CAS number
An In-depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone and its Hydrochloride Salt
Introduction
1-(5-Methoxypyridin-3-yl)ethanone is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the landscape of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring, a methoxy group, and a reactive acetyl moiety, presents multiple avenues for synthetic modification. This unique combination of functional groups makes it a key intermediate in the synthesis of complex molecular architectures with significant pharmacological potential. Pyridine derivatives are integral to numerous pharmaceuticals, playing crucial roles in metabolism and exhibiting a wide array of therapeutic effects, including antibacterial, antidepressant, and analgesic properties.[1] This guide provides a comprehensive technical overview of 1-(5-Methoxypyridin-3-yl)ethanone and its hydrochloride salt, covering its chemical properties, synthesis, characterization, reactivity, and applications for researchers and drug development professionals.
Chemical and Physical Properties
The hydrochloride salt of 1-(5-Methoxypyridin-3-yl)ethanone is typically prepared from the free base for improved solubility and stability. While a distinct CAS number for the hydrochloride salt is not consistently reported, the properties of the parent compound are well-documented.
| Property | Value | Source(s) |
| Chemical Name | 1-(5-Methoxypyridin-3-yl)ethanone | [2][3] |
| Synonyms | 1-(5-methoxy-3-pyridinyl)ethanone | |
| CAS Number | 886364-74-5 (Free Base) | [2][3][4][5][6] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [3][5][6] |
| Physical Form | Solid | [3] |
| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | [3][6] |
| SMILES | COc1cncc(c1)C(C)=O | [3][6] |
| Storage | Inert atmosphere, room temperature |
Synthesis and Purification
The synthesis of 1-(5-Methoxypyridin-3-yl)ethanone typically involves the functionalization of a pre-existing pyridine ring. A common and effective strategy is the cross-coupling reaction of a suitable organometallic reagent with an acetylating agent. The resulting free base can then be converted to its hydrochloride salt.
Synthesis of the Free Base (Illustrative Pathway)
A plausible and efficient route involves a Negishi or Suzuki coupling. For instance, starting from 3-bromo-5-methoxypyridine, a palladium-catalyzed cross-coupling with an acetyl equivalent provides the target ketone. The choice of a palladium catalyst and ligand is critical for achieving high yield and purity, a common consideration in the synthesis of complex heterocyclic compounds.[7]
Step-by-Step Protocol:
-
Preparation of the Organozinc Reagent (for Negishi Coupling): To a solution of 3-bromo-5-methoxypyridine in anhydrous THF, add n-butyllithium at -78 °C under an inert atmosphere (e.g., Argon) to perform a lithium-halogen exchange. Subsequently, add a solution of zinc chloride in THF to transmetalate, forming the organozinc reagent.
-
Cross-Coupling: In a separate flask, charge a palladium catalyst (e.g., Pd(PPh₃)₄) and acetyl chloride.
-
Reaction: Add the freshly prepared organozinc reagent dropwise to the catalyst mixture at room temperature.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-(5-Methoxypyridin-3-yl)ethanone.
Formation of the Hydrochloride Salt
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Dissolve the purified 1-(5-Methoxypyridin-3-yl)ethanone free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Synthesis and Purification Workflow
Caption: Synthetic and purification workflow for 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride.
Spectroscopic Characterization
Structural confirmation of 1-(5-Methoxypyridin-3-yl)ethanone is achieved through standard spectroscopic methods. The expected data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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The pyridine ring protons would appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C2 would likely be the most downfield, followed by the protons at C4 and C6.
-
The methoxy group (-OCH₃) protons will present as a sharp singlet at approximately δ 3.9-4.1 ppm.
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The acetyl methyl (-COCH₃) protons will appear as a singlet at approximately δ 2.5-2.7 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the acetyl group is expected in the δ 195-200 ppm region.
-
The aromatic carbons of the pyridine ring will resonate between δ 110-160 ppm.
-
The methoxy carbon will be observed around δ 55-60 ppm.
-
The acetyl methyl carbon will appear around δ 25-30 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band characteristic of the ketone C=O stretch is expected around 1680-1700 cm⁻¹.
-
C-O stretching vibrations for the methoxy group will be present in the 1250-1000 cm⁻¹ region.
-
C=C and C=N stretching vibrations from the pyridine ring will appear in the 1600-1450 cm⁻¹ range.
-
-
MS (Mass Spectrometry):
-
The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the free base (m/z = 151.16).
-
Chemical Reactivity and Applications in Drug Discovery
The utility of 1-(5-Methoxypyridin-3-yl)ethanone as a synthetic intermediate stems from the reactivity of its functional groups.
-
The Acetyl Group: The ketone is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, or serve as a point for building carbon-carbon bonds via aldol or similar condensation reactions. It is also a precursor for forming oximes, hydrazones, and other azomethine derivatives, which are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][8]
-
The Pyridine Ring: The electron-withdrawing nature of the acetyl group and the directing effects of the methoxy group and ring nitrogen influence the reactivity of the pyridine core towards further substitution.
This compound serves as a crucial intermediate in synthesizing more complex molecules, including analogs of selective COX-2 inhibitors like Etoricoxib.[7][9] The core structure is a scaffold that can be elaborated to target various biological pathways.
Caption: Role as a key intermediate for diverse pharmacological scaffolds.
Analytical Methods
The purity and identity of 1-(5-Methoxypyridin-3-yl)ethanone and its hydrochloride salt are typically assessed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of the compound and for monitoring reaction progress.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for routine reaction monitoring and for identifying suitable solvent systems for column chromatography.
-
Spectroscopy: NMR, IR, and MS, as detailed in Section 3, are used for definitive structural confirmation.
Safety, Handling, and Storage
As with all pyridine derivatives, appropriate safety measures must be observed when handling 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302).[3] The corresponding GHS pictogram is GHS07 (Warning).[3] It may also cause skin and eye irritation.
-
Precautions for Safe Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[10][11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13][14]
-
Keep away from sources of ignition and prevent the build-up of electrostatic charge.[11][14]
-
Wash hands thoroughly after handling.[13]
-
-
Conditions for Safe Storage:
Conclusion
1-(5-Methoxypyridin-3-yl)ethanone and its hydrochloride salt are valuable chemical intermediates with significant applications in the synthesis of pharmacologically active compounds. Its well-defined reactivity, stemming from the ketone functionality and the substituted pyridine core, allows for its incorporation into a diverse range of molecular scaffolds. This guide has provided a technical framework for its properties, synthesis, analysis, and safe handling, offering a foundational resource for researchers engaged in the field of synthetic and medicinal chemistry.
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